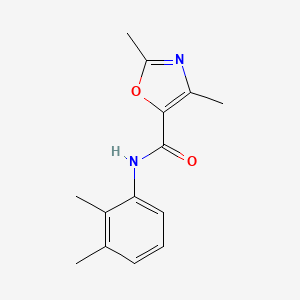

N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-6-5-7-12(9(8)2)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAUANMAQHJFKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(N=C(O2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves the reaction of 2,3-dimethylaniline with 2,4-dimethyl-1,3-oxazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives of the original compound.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide and its derivatives. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Case Studies

-

Antitumor Efficacy :

- A derivative of the compound exhibited substantial growth inhibition against several cancer cell lines including SNB-19 (86.61% inhibition), OVCAR-8 (85.26% inhibition), and NCI-H40 (75.99% inhibition) when subjected to National Cancer Institute protocols .

- Another study evaluated a series of oxadiazole derivatives and reported IC50 values as low as 0.003 µM against specific cancer cell lines, indicating high potency .

- Mechanism of Action :

Antimicrobial Properties

In addition to its anticancer applications, this compound has also been explored for its antimicrobial properties.

Case Studies

- Broad-spectrum Activity :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Compound | Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Derivative 1 | Anticancer | 0.003 | SNB-19 |

| Derivative 2 | Anticancer | 0.11 | A549 |

| Derivative 3 | Antimicrobial | - | MRSA |

This table summarizes key findings from various studies that highlight the relationship between chemical structure modifications and biological activity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Structure

The oxazole ring in the target compound distinguishes it from other heterocyclic analogs:

- Benzimidazole Derivatives : describes a benzimidazole-carboxamide compound with methoxy substituents. Benzimidazoles are larger, more planar, and electron-rich compared to oxazoles, often favoring interactions with biological targets (e.g., enzymes or receptors) through π-π stacking .

- Pyrazole and Imidazole Analogs : Pyrazole derivatives (e.g., in ) and imidazole-based compounds () exhibit different electronic properties. Pyrazoles, with two adjacent nitrogen atoms, are stronger hydrogen bond acceptors, while imidazoles can participate in tautomerism, affecting reactivity .

- Isoxazolecarboxamides: Compounds like those in and share an isoxazole core (an oxygen and nitrogen-containing heterocycle).

Table 1: Heterocyclic Core Comparison

| Compound Type | Aromaticity | Key Functional Groups | Common Applications |

|---|---|---|---|

| Oxazole (Target) | Moderate | 2,4-dimethyl | Agrochemicals (inferred) |

| Benzimidazole (Ref 2) | High | Methoxy, propyl | Pharmaceuticals |

| Pyrazole (Ref 7) | Low | Trifluoromethyl | Agrochemicals, drugs |

| Isoxazole (Ref 8,9) | Low | Phenyldiazenyl | Dyes, pharmaceuticals |

Substituent Effects

- Chloro or trifluoromethyl groups () introduce electronegativity, impacting binding affinity .

- Oxazole Substituents : The 2,4-dimethyl groups on the oxazole may sterically hinder interactions with target proteins compared to smaller substituents (e.g., hydrogen or halogens). This could reduce potency but improve metabolic stability by blocking oxidative pathways .

Table 2: Substituent Impact on Properties

| Compound | Substituents (Phenyl/Oxazole) | logP (Predicted) | Key Properties |

|---|---|---|---|

| Target Compound | 2,3-dimethyl / 2,4-dimethyl | ~3.5 | High lipophilicity |

| 2-(3,4-Dimethoxyphenyl)-... (Ref 2) | 3,4-dimethoxy / 1-propyl | ~2.8 | Moderate solubility |

| 2-Chloro-N-(2,3-dimethylphenyl)... (Ref 5) | 2,3-dimethyl / 2-chloro | ~3.2 | Pesticide activity |

| 5-(3-Chlorophenylsulfanyl)-... (Ref 7) | 3-chloro / trifluoromethyl | ~4.0 | High electronegativity |

Research Findings and Implications

- Agrochemical Potential: Similarity to ’s chloroacetamide pesticide implies herbicidal or fungicidal activity, possibly through inhibition of acetolactate synthase (ALS) .

- Drug Likeness : The carboxamide group and aromatic rings align with kinase inhibitor scaffolds, though the dimethyl groups may limit target binding compared to smaller substituents in pharmaceuticals (e.g., ) .

Biological Activity

N-(2,3-Dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The compound features a unique oxazole ring that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 233.27 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of appropriate amines with oxazole derivatives. Various synthetic routes have been explored in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | HeLa | 2.41 |

| 5c | A549 | 1.20 |

These results indicate that modifications in the oxazole structure can lead to enhanced biological activity against cancer cells .

The mechanism by which this compound exerts its effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays have demonstrated that related compounds can significantly increase p53 expression and caspase-3 activation in treated cell lines .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various oxazole derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results showed that compounds with structural similarities to this compound exhibited potent cytotoxicity with IC50 values in the micromolar range .

Study 2: In Vivo Studies

In vivo studies using animal models have further validated the anticancer properties of oxazole derivatives. Administration of these compounds resulted in significant tumor reduction compared to control groups. The mechanisms involved were attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves coupling 2,3-dimethylaniline with 2,4-dimethyl-1,3-oxazole-5-carboxylic acid derivatives. Key steps include:

- Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .

- Optimization of solvent systems (e.g., DMF or dichloromethane) and bases (e.g., triethylamine) to stabilize intermediates .

- Monitoring reaction progress via TLC or HPLC to isolate the product at peak purity .

Yield improvements can be achieved by adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time (12–24 hours).

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the oxazole and phenyl rings .

- IR spectroscopy : Identification of carboxamide (C=O stretch at ~1650 cm⁻¹) and aromatic C-H stretches .

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

- HPLC : Assess purity (>95%) and detect impurities using reverse-phase columns .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted under controlled pH (e.g., 3–10) using buffer systems (phosphate, acetate, or carbonate). Key steps:

- Monitor degradation via UV-Vis spectroscopy or LC-MS at regular intervals (0, 24, 48 hours) .

- Identify hydrolysis products (e.g., free carboxylic acid or amine derivatives) under acidic/basic conditions .

- Recommend storage in anhydrous, neutral conditions to minimize decomposition.

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

Q. What experimental designs are recommended to study the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : A tiered approach is advised:

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases or GPCRs) .

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized target proteins .

- Enzyme inhibition assays : Measure IC₅₀ values under physiologically relevant conditions (pH 7.4, 37°C) .

- Cellular assays : Evaluate cytotoxicity and target engagement in cell lines (e.g., HEK293 or HeLa) .

Q. How can ultrasound-assisted synthesis improve the efficiency of producing this compound?

- Methodological Answer : Ultrasound irradiation enhances reaction kinetics by promoting cavitation. Protocol adjustments include:

- Replace traditional heating with ultrasonic baths (20–40 kHz) to reduce reaction time by 50–70% .

- Optimize solvent choice (e.g., ethanol or THF) to maximize energy transfer .

- Monitor yield improvements via GC-MS or HPLC, comparing sonicated vs. conventional methods .

Q. What strategies can address contradictions in biological activity data across different studies?

- Methodological Answer : Systematic meta-analysis steps:

- Normalize data using standardized units (e.g., µM for IC₅₀) and control groups .

- Validate assay conditions (e.g., ATP concentration in kinase assays) to ensure reproducibility .

- Conduct dose-response curves in triplicate across multiple cell lines to identify outliers .

- Cross-reference with structural analogs (e.g., fluorinated oxazoles) to isolate structure-activity relationships .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.